6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one
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Overview
Description
6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a chromen-4-one core with various substituents, including an ethyl group, a fluoro-phenoxy group, a hydroxy group, and a methyl group. Its unique structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, safety considerations, and cost-effectiveness. Process optimization techniques, such as reaction monitoring and control, are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of the chromen-4-one core, such as hydroxylated, fluorinated, and alkylated versions of the compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: In the field of medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its anti-inflammatory, antioxidant, or anticancer properties.
Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable in the development of new products and processes.
Mechanism of Action
The mechanism by which 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate signaling pathways, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
7-Hydroxy-2-methyl-chromen-4-one
6-Ethyl-3-(4-methoxy-phenoxy)-7-hydroxy-2-methyl-chromen-4-one
6-Ethyl-3-(4-chloro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one
Uniqueness: 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one stands out due to the presence of the fluoro-phenoxy group, which imparts unique chemical and biological properties compared to its analogs. This fluorine atom can significantly influence the compound's reactivity, stability, and biological activity.
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-3-11-8-14-16(9-15(11)20)22-10(2)18(17(14)21)23-13-6-4-12(19)5-7-13/h4-9,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGYUSXURMHGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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